synthesis and properties of 5-Fluoro-2-pyridylbenzylalcohol
synthesis and properties of 5-Fluoro-2-pyridylbenzylalcohol
An In-depth Technical Guide to the Synthesis and Properties of (5-Fluoro-2-pyridyl)phenylmethanol
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties, small steric footprint, and ability to modulate physicochemical characteristics like lipophilicity and metabolic stability have proven invaluable in the development of novel therapeutics.[1][2][3] Fluorinated compounds are prevalent in a wide array of approved drugs, spanning therapeutic areas from oncology to infectious diseases and neurology.[1][4][5][6] The strategic incorporation of fluorine can significantly enhance a molecule's pharmacokinetic profile, target affinity, and overall efficacy.[1][6]
This guide provides a detailed technical overview of (5-Fluoro-2-pyridyl)phenylmethanol, a key heterocyclic building block that embodies the principles of fluorine-enabled drug design. We will explore its synthesis, delve into its physicochemical and spectroscopic properties, and discuss its potential applications for researchers, chemists, and professionals in drug development.
Synthesis of (5-Fluoro-2-pyridyl)phenylmethanol
The synthesis of (5-Fluoro-2-pyridyl)phenylmethanol is typically achieved through a nucleophilic addition of a phenyl group to a 5-fluoropyridine-2-carboxaldehyde, or more commonly, the addition of a 5-fluoro-2-pyridyl organometallic reagent to benzaldehyde. The latter approach, particularly via a Grignard reaction, is a robust and widely employed method in organic synthesis.
Proposed Synthetic Pathway: Grignard Reaction
The most direct and reliable method for the laboratory-scale synthesis of (5-Fluoro-2-pyridyl)phenylmethanol involves the preparation of a Grignard reagent from a suitable halogenated precursor, followed by its reaction with benzaldehyde.
Workflow for the Synthesis of (5-Fluoro-2-pyridyl)phenylmethanol
Caption: Synthetic workflow for (5-Fluoro-2-pyridyl)phenylmethanol via Grignard reaction.
Detailed Experimental Protocol
Materials:
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5-Bromo-2-fluoropyridine
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Magnesium turnings
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Benzaldehyde
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Anhydrous tetrahydrofuran (THF)
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Iodine (catalytic amount)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
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Preparation of the Grignard Reagent:
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A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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The system is purged with dry nitrogen.
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A solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating.
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After the initial exothermic reaction subsides, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent. The disappearance of magnesium turnings and the formation of a grayish solution are indicative of successful reagent formation.
-
-
Reaction with Benzaldehyde:
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The Grignard reagent solution is cooled to 0 °C in an ice bath.
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A solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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-
Work-up and Purification:
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (5-Fluoro-2-pyridyl)phenylmethanol.
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Alternative Synthetic Routes
Other modern cross-coupling reactions could also be employed, though they may require different starting materials:
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Suzuki Coupling: Reaction of 2-fluoro-5-pyridylboronic acid with benzaldehyde in the presence of a suitable palladium catalyst.[7]
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Stille Coupling: Coupling of 5-fluoro-2-(tributylstannyl)pyridine with benzaldehyde.[8]
These methods are powerful but often involve more expensive reagents and catalysts compared to the classical Grignard synthesis.
Physicochemical and Spectroscopic Properties
The properties of (5-Fluoro-2-pyridyl)phenylmethanol are crucial for its handling, characterization, and application in further synthetic steps.
General Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO |
| Molecular Weight | 203.21 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. |
| CAS Number | Not readily available in public databases, indicating its status as a research intermediate. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound. The following data are predicted based on the chemical structure and analysis of similar fluorinated aromatic compounds.[9][10][11]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both the pyridine and phenyl rings. The protons adjacent to the fluorine atom will exhibit characteristic splitting (coupling). |
| ¹³C NMR | Distinct signals for each carbon atom. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance in the typical range for aryl fluorides. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z = 203.21, with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=N and C=C stretching (pyridine ring, ~1500-1600 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹). |
Detailed NMR Interpretation
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¹H NMR: The spectrum would show a complex multiplet region for the aromatic protons (7.0-8.5 ppm). The proton on the carbon bearing the alcohol group (the benzylic proton) would appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 5.5-6.0 ppm. The hydroxyl proton itself would be a broad singlet, the position of which is concentration and solvent-dependent.
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¹³C NMR: The carbon attached to the fluorine atom would exhibit a large ¹JCF coupling constant (typically >240 Hz). Other carbons in the fluoropyridine ring will show smaller ²,³,⁴JCF couplings. The benzylic carbon would resonate around 70-75 ppm.
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¹⁹F NMR: This is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom.[9]
Applications in Research and Drug Development
(5-Fluoro-2-pyridyl)phenylmethanol is not an active pharmaceutical ingredient itself but serves as a valuable intermediate and scaffold in medicinal chemistry.
Role as a Synthetic Intermediate
The hydroxyl group of (5-Fluoro-2-pyridyl)phenylmethanol is a versatile functional handle for further chemical modifications. It can be:
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Oxidized to the corresponding ketone, (5-fluoro-2-pyridyl)(phenyl)methanone.
-
Used in etherification reactions to introduce diverse side chains.
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Converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.
Importance of the Fluoropyridyl Moiety
The 5-fluoropyridyl group is a privileged scaffold in drug discovery. Its incorporation can:
-
Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[3]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, affecting solubility and receptor interactions.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[2]
This building block is therefore highly relevant for the synthesis of novel compounds targeting a range of diseases, including cancer, viral infections, and central nervous system disorders.[4][5]
Safety and Handling
As with all laboratory chemicals, (5-Fluoro-2-pyridyl)phenylmethanol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the Material Safety Data Sheet (MSDS) for specific precursors like 5-bromo-2-fluoropyridine for detailed hazard information.[8]
Conclusion
(5-Fluoro-2-pyridyl)phenylmethanol is a strategically important building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. Its synthesis via the Grignard pathway is both practical and efficient. The presence of the fluoropyridyl moiety imparts desirable physicochemical properties that are highly sought after in modern drug design. A thorough understanding of its synthesis, properties, and spectroscopic characterization is essential for its effective utilization in the development of next-generation chemical entities.
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